N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-4-9-13-12(16)14-10-5-7-11(8-6-10)15(2)3/h4-8H,1,9H2,2-3H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHHIJERGQLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=NCC=C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=NCC=C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alexa Fluor 594 NHS Ester involves the reaction of a carboxylic acid derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of Alexa Fluor 594 NHS Ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis and purification systems is common in industrial settings to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Alexa Fluor 594 NHS Ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The NHS ester group is highly reactive towards nucleophiles, such as primary amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products Formed
The major product formed from the reaction of Alexa Fluor 594 NHS Ester with primary amines is a fluorescently labeled amide. This product is widely used in labeling proteins, antibodies, and other biomolecules for fluorescence-based detection and imaging .
Scientific Research Applications
Alexa Fluor 594 NHS Ester is extensively used in various scientific research applications:
Biological Imaging: It is used to label proteins, antibodies, and other biomolecules for fluorescence microscopy, flow cytometry, and other imaging techniques
Fluorescence Microscopy: The compound is suitable for use in super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM) and two-photon excitation microscopy
Flow Cytometry: It forms bright and photostable conjugates with proteins and antibodies, making it ideal for flow cytometry applications
Mechanism of Action
The mechanism of action of Alexa Fluor 594 NHS Ester involves its ability to form stable amide bonds with primary amines. This reaction results in the covalent attachment of the fluorescent dye to biomolecules, enabling their detection and visualization under fluorescence microscopy. The dye is insensitive to pH changes in the range of 4 to 10, ensuring consistent fluorescence signals .
Comparison with Similar Compounds
Conclusion
Alexa Fluor 594 NHS Ester is a versatile and widely used fluorescent dye in scientific research. Its ability to form stable conjugates with biomolecules and its distinct fluorescence properties make it invaluable in various applications, including biological imaging, fluorescence microscopy, and flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
